Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl-
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Overview
Description
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- is an organic compound with a unique structure that includes a cyclopropane ring, a nitrile group, and two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- typically involves the reaction of cyclopropanecarbonitrile with appropriate aromatic compounds under controlled conditions. One common method involves the use of phenylmagnesium bromide, which reacts with cyclopropanecarbonitrile to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of cyclopropyl-phenyl ketone or corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-
- Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-p-tolyl-
Uniqueness
Cyclopropanecarbonitrile, 2-(p-(dimethylamino)phenyl)-1-phenyl- is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
6114-58-5 |
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Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-1-phenylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C18H18N2/c1-20(2)16-10-8-14(9-11-16)17-12-18(17,13-19)15-6-4-3-5-7-15/h3-11,17H,12H2,1-2H3 |
InChI Key |
YZTXKMCIZNWIQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CC2(C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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